cis-Nabilone-d6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H36O3 |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
(6aS,10aR)-1-hydroxy-3-(2-methyloctan-2-yl)-6,6-bis(trideuteriomethyl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one |
InChI |
InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19+/m1/s1/i4D3,5D3 |
InChI Key |
GECBBEABIDMGGL-VQVBABCCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1([C@H]2CCC(=O)C[C@H]2C3=C(C=C(C=C3O1)C(C)(C)CCCCCC)O)C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Labeling Strategies
Advanced Synthetic Routes for cis-Nabilone-d6
The creation of this compound necessitates precise control over the molecule's three-dimensional structure and the placement of deuterium (B1214612) labels.
The synthesis of specific nabilone (B1677615) isomers, such as the cis configuration, requires stereoselective methods. These methods are crucial for producing a single, well-defined cannabinoid in its pure form. rsc.org One common approach involves the Friedel–Crafts alkylation of a resorcinol (B1680541) derivative, like olivetol (B132274), with a suitable terpene, such as (-)-verbenol, often catalyzed by a Lewis acid like boron trifluoride. rsc.org This reaction establishes the critical stereochemistry of the final product. The development of methodologies that can also be exploited for the synthesis of deuterated analogues is a significant area of research. rsc.org The stereocontrolled construction of the hexahydrodibenzopyran ring system, a core structure in cannabinoids, presents a notable synthetic challenge. mdpi.com
It is important to note that nabilone is a racemic mixture of (S,S)-(+)- and (R,R)-(−)-isomers. wikipedia.org The synthesis of the cis-isomer of nabilone is of particular interest, as different isomers can exhibit varying biological activities. europa.eu
Deuterium labeling is a key feature of this compound, and the strategic placement of these heavy hydrogen isotopes is critical for its primary application as an internal standard in analytical testing. For this compound, the deuterium atoms are typically incorporated into the two methyl groups at the 6-position of the cannabinoid structure. This results in two trideuteriomethyl groups, leading to a total of six deuterium atoms (d6). vulcanchem.com
The rationale for this specific labeling pattern is to create a molecule with a distinct mass-to-charge ratio from the unlabeled compound, which is essential for mass spectrometry-based quantification, while minimizing any potential impact on the molecule's chemical properties. vulcanchem.com The use of a deuterated building block, such as a deuterated alkyl iodide, is one strategy for achieving this. rsc.org Another efficient method involves the palladium-catalyzed reduction of a triple bond using deuterium gas (D2) or a D2O/THF mixture, which can achieve high levels of deuterium incorporation. rsc.org
The synthesis of deuterated nabilone isomers relies on key precursor molecules. Olivetol, a resorcinol, is a common starting material for the synthesis of many cannabinoids, including nabilone. rsc.orgnih.gov The synthesis can proceed through the condensation of olivetol with other precursors. For instance, the synthesis of Δ⁹-THC, a related cannabinoid, has been achieved using precursors like p-mentha-2,8-dien-1-ol. rsc.org
In some synthetic pathways for cannabinoids, intermediates such as cannabidiol (B1668261) (CBD) are formed, which can then be cyclized to form the final tetrahydrocannabinol ring system. rsc.orgeuropa.eu The synthesis of a ketone intermediate is a crucial step in the production of nabilone. nih.gov The development of efficient methods to produce these precursors and intermediates is an active area of research. rsc.org For example, a three-step methodology has been developed for the efficient synthesis of alkylresorcinols, which are precursors to cannabinoids. rsc.org
| Precursor/Intermediate | Role in Synthesis |
| Olivetol | A fundamental resorcinol building block. rsc.orgnih.gov |
| (-)-Verbenol | A terpene used in stereoselective condensation reactions. rsc.org |
| p-Menth-2,8-dien-1-ol | A precursor used in the synthesis of related cannabinoids. rsc.org |
| Cannabidiol (CBD) | An intermediate that can be cyclized to form the THC scaffold. rsc.orgeuropa.eu |
| Ketone Intermediate | A key precursor in the total synthesis of nabilone. nih.gov |
| Alkylresorcinols | Precursors for the construction of the cannabinoid framework. rsc.org |
Challenges and Innovations in Deuterated Cannabinoid Synthesis
The synthesis of deuterated cannabinoids like this compound presents several challenges. A primary difficulty lies in achieving high stereoselectivity to produce the desired isomer in high purity. rsc.orgmdpi.com The introduction of deuterium at specific positions without scrambling requires carefully controlled reaction conditions. rsc.org Furthermore, the purification of the final product to remove any unlabeled or partially labeled species, as well as other reaction byproducts, can be complex. rsc.org
Innovations in this field focus on developing more efficient and environmentally friendly synthetic methods. rsc.org This includes the use of novel catalysts and reaction conditions to improve yields and stereoselectivity. rsc.org For example, palladium-catalyzed H2–D2 exchange reactions using D2O offer a greener alternative for deuterium incorporation. rsc.org The development of one-pot synthesis procedures aims to simplify the process and reduce the use of solvents. rsc.org
Purity Assessment and Characterization of Synthesized this compound Batches
Ensuring the purity and correct characterization of synthesized this compound is paramount for its use as a reference material. A combination of analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure and the specific positions of the deuterium atoms. unodc.org Mass spectrometry (MS) is essential for verifying the molecular weight and the degree of deuterium incorporation. vulcanchem.com Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to assess the purity of the synthesized batch and to separate it from any isomers or impurities. unodc.org A certificate of analysis is typically provided with commercial batches, indicating the mass of the material with high precision. lgcstandards.com
| Analytical Technique | Purpose in Characterization |
| ¹H and ¹³C NMR | Confirms molecular structure and deuterium labeling positions. unodc.org |
| Mass Spectrometry (MS) | Verifies molecular weight and isotopic enrichment. vulcanchem.com |
| HPLC/GC | Assesses purity and separates isomers. unodc.org |
Metabolic Pathways and Biotransformation Research
In Vitro Metabolic Studies of cis-Nabilone-d6
The metabolism of nabilone (B1677615) is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.gov These enzymes are responsible for the initial oxidative metabolism of a wide range of xenobiotics. For cannabinoids similar to nabilone, such as tetrahydrocannabinol (THC), CYP2C9 and CYP3A4 have been identified as the major enzymes responsible for their hydroxylation. nih.gov It is highly probable that these same enzyme isoforms are involved in the biotransformation of nabilone and, by extension, this compound.
The primary metabolic pathway for nabilone involves the reduction of its 9-keto group, leading to the formation of carbinol metabolites. nih.govnih.gov This reduction is a stereoselective enzymatic process. nih.gov Additionally, oxidation of nabilone occurs, producing hydroxylated and carboxylic analogues. nih.gov
For the parent compound nabilone, circulating metabolites include isomeric carbinols. nih.gov A diol metabolite, formed by the reduction of the 9-keto group and oxidation at the penultimate carbon of the dimethylheptyl side chain, has been identified in feces. nih.gov
Given that this compound is deuterated at the gem-dimethyl group on the pyran ring, the primary metabolic pathways of keto-reduction and side-chain oxidation are unlikely to be directly affected by the deuterium (B1214612) substitution. Therefore, the deuterated metabolites would be expected to correspond to the known metabolites of nabilone, but with the deuterium label retained. The identification and structural elucidation of these deuterated metabolites would typically involve techniques like liquid chromatography-mass spectrometry (LC-MS) to separate the metabolites, followed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their exact mass and structure, including the position of the deuterium atoms.
The substitution of hydrogen with deuterium, a heavier isotope, can lead to a phenomenon known as the kinetic isotope effect (KIE). nih.govwikipedia.org This effect arises because the carbon-deuterium (C-D) bond has a lower vibrational frequency and is stronger than the carbon-hydrogen (C-H) bond. nih.gov Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when deuterium is present at that position. nih.gov
In the context of this compound, the deuterium atoms are located on the gem-dimethyl groups. If the metabolic pathways of nabilone involved oxidation at this position, a significant KIE would be expected, leading to a slower rate of metabolism and potentially increased stability of the parent drug. ingenza.com However, as the primary metabolic routes for nabilone are reported to be keto-reduction and side-chain oxidation, the KIE at the deuterated gem-dimethyl position may be less pronounced, as these sites are distant from the sites of major metabolism. A secondary KIE, which is generally smaller, might still be observed. wikipedia.org
Table 1: Theoretical Impact of Deuteration on this compound Metabolism
| Metabolic Pathway | Expected Impact of Deuteration | Rationale |
| 9-Keto Reduction | Minimal to no direct impact | Deuterium atoms are not at the site of reduction. |
| Side-Chain Oxidation | Minimal to no direct impact | Deuterium atoms are not at the primary sites of oxidation on the dimethylheptyl side chain. |
| Gem-Dimethyl Group Oxidation | Potential for a primary kinetic isotope effect | If this minor pathway exists, the stronger C-D bond would slow the rate of oxidation at this position. |
| Overall Metabolic Clearance | Potentially reduced | A secondary kinetic isotope effect could slow overall metabolism, leading to increased stability. |
In Vivo Metabolic Profiling in Preclinical Models
Specific in vivo metabolic profiling data for this compound in preclinical models is not currently available in published literature. However, extensive studies on nabilone in animal models provide valuable insights into its distribution and metabolism.
Following administration of radiolabeled nabilone to animal models, the distribution of the parent drug and its metabolites has been analyzed in various biological matrices, including plasma, brain, feces, and urine. nih.gov In dogs, carbinol metabolites were found to accumulate in brain tissue. nih.gov In humans, nabilone and its metabolites are primarily eliminated in the feces (approximately 65%) and to a lesser extent in the urine (about 20%). nih.gov
For this compound, it is anticipated that the deuterated metabolites would follow a similar distribution pattern. Analysis of these metabolites in biological matrices would be crucial to understanding the pharmacokinetics of the deuterated compound.
Comparative metabolic studies are essential to determine if the deuterium labeling of this compound significantly alters its metabolic profile compared to unlabeled nabilone. Such studies would involve administering both compounds to preclinical models and analyzing the resulting metabolite profiles in biological samples.
Significant differences in metabolism have been observed between species for nabilone. For instance, the formation of carbinol metabolites is a major pathway in dogs but only a minor one in monkeys. nih.govnih.gov This highlights the importance of selecting appropriate animal models for preclinical studies.
Table 2: Key Metabolic Pathways of Nabilone and Expected Corresponding Deuterated Metabolites
| Nabilone Metabolite | Metabolic Reaction | Expected this compound Metabolite |
| Carbinol Metabolites | Reduction of the 9-keto group | Deuterated Carbinol Metabolites |
| Diol Metabolite | Reduction of the 9-keto group and side-chain oxidation | Deuterated Diol Metabolite |
| Hydroxylated Analogues | Oxidation | Deuterated Hydroxylated Analogues |
| Carboxylic Analogues | Oxidation | Deuterated Carboxylic Analogues |
Advanced Approaches for Metabolic Pathway Mapping
The elucidation of the metabolic fate of this compound, a deuterated analog of the synthetic cannabinoid Nabilone, relies on sophisticated analytical techniques capable of identifying and quantifying its various biotransformation products. While direct metabolic studies on this compound are not extensively detailed in publicly available research, the metabolic pathways can be inferred from studies of Nabilone and the advanced methodologies employed for tracking isotopically labeled compounds. benthamdirect.comacs.org The integration of stable isotope labeling with high-resolution analytical instrumentation offers a powerful strategy for mapping its metabolic pathways with high precision and sensitivity. nih.gov
The primary advantage of using a deuterated compound like this compound in metabolic studies is the ability to distinguish drug-related material from endogenous compounds using mass spectrometry. The deuterium atoms introduce a specific mass shift that acts as a unique signature for the parent compound and its metabolites. acs.org
Advanced analytical techniques are central to mapping the metabolic fate of such labeled compounds. metsol.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technology in this field, providing exceptional sensitivity and selectivity for the detection of metabolites in complex biological matrices like plasma, urine, and feces. oup.comnih.govamericanlaboratory.com High-resolution mass spectrometry (HR-MS) further enhances the ability to identify unknown metabolites by providing accurate mass measurements, which aids in the determination of elemental compositions. nih.gov
Another powerful technique, Nuclear Magnetic Resonance (NMR) spectroscopy, offers detailed structural information about metabolites. nih.govmdpi.comspringernature.com While generally less sensitive than mass spectrometry, NMR is invaluable for the unambiguous identification of metabolite structures, especially for distinguishing between isomers. nih.govuniversiteitleiden.nl The combination of both MS and NMR data provides a comprehensive picture of the biotransformation of this compound. acs.org
The known metabolic pathways for the non-deuterated parent compound, Nabilone, primarily involve oxidation and reduction reactions. The major routes of biotransformation include the formation of hydroxylic and carboxylic acid analogs through oxidation. drugbank.comnih.gov Additionally, the ketone group on the nabilone structure can be reduced to form isomeric carbinol metabolites. nih.govnih.gov Given these known pathways for Nabilone, it is anticipated that this compound would follow similar biotransformation routes.
The application of advanced analytical methods to a study of this compound would allow for the precise tracking of the deuterium label through these metabolic pathways. The following table illustrates the expected mass-to-charge ratios (m/z) for the parent compound and its potential primary metabolites that would be detected using mass spectrometry.
| Compound | Chemical Formula (Nabilone) | Expected m/z (Nabilone) | Expected m/z (this compound) | Metabolic Pathway |
| Parent Compound | C24H36O3 | 372.26 | 378.30 | - |
| Hydroxylated Metabolite | C24H36O4 | 388.26 | 394.30 | Oxidation |
| Carboxylic Acid Metabolite | C24H34O5 | 402.24 | 408.28 | Oxidation |
| Carbinol Metabolite | C24H38O3 | 374.28 | 380.32 | Reduction |
This table is interactive and can be sorted by clicking on the column headers.
Detailed research findings on the metabolism of synthetic cannabinoids are often generated through in vitro studies using human liver microsomes, followed by in vivo studies in animal models and human subjects. news-medical.netjefferson.edu These studies would utilize the aforementioned analytical techniques to identify and quantify the full spectrum of metabolites. For this compound, researchers would look for the characteristic mass shift of +6 Da in all identified metabolites compared to their non-deuterated counterparts, confirming their origin from the administered drug. acs.org This stable isotope labeling approach significantly simplifies metabolite identification in complex biological samples. benthamdirect.comnih.gov
Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification of cis-Nabilone-d6
Chromatography is fundamental to the analysis of this compound, enabling its separation from complex matrices and differentiation from other cannabinoids. The choice of technique is often dictated by the sample matrix and the specific research objectives.
Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem configuration (GC-MS/MS) are powerful techniques for the analysis of cannabinoids. cuny.edu For many cannabinoids, particularly acidic forms, a derivatization step is necessary to increase their volatility and prevent thermal degradation in the high-temperature GC injection port. nih.govcannabissciencetech.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method that makes the analytes more suitable for GC analysis. nih.govnih.gov
In the context of deuterated cannabinoids, GC-MS/MS provides high selectivity and sensitivity. nih.gov The use of multiple reaction monitoring (MRM) in tandem mass spectrometry allows for the specific detection of precursor-product ion transitions, significantly reducing background noise and enhancing quantification. ljmu.ac.uk Deuterated compounds like this compound are ideal for use as internal standards in these assays, as their mass shift allows them to be distinguished from the non-deuterated analyte while sharing similar chromatographic behavior. nih.gov
Table 1: Example GC-MS/MS Parameters for Cannabinoid Analysis The following table is a composite of typical parameters and does not represent a single specific study.
| Parameter | Description |
|---|---|
| GC System | Agilent 7890B GC System |
| MS System | Agilent 7000C GC/MS Triple Quadrupole |
| Column | Agilent DB17MS (15 m x 250 µm x 0.25 µm) |
| Injection Mode | Splitless |
| Injector Temp | 250-280 °C |
| Carrier Gas | Helium |
| Derivatization | BSTFA with 1% TMCS, incubated at 70°C for 30 min |
| Ionization Mode | Electron Impact (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a predominant technique in bioanalytical research for its high sensitivity and specificity. A significant advantage of LC-MS/MS in cannabinoid analysis is that it often circumvents the need for derivatization, as is required for GC-MS. nih.gov This simplifies sample preparation and avoids potential side reactions.
LC-MS/MS methods have been developed for the quantification of a wide range of cannabinoids in various biological matrices, including plasma, urine, oral fluid, and sweat. nih.goveurekakit.comnih.gov These methods utilize deuterated internal standards to achieve accurate quantification.
Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is another powerful tool used in cannabinoid research. researchgate.net This high-resolution technique allows for the sensitive screening of substances by providing accurate mass measurements, which aids in the identification of analytes and their metabolites in complex samples. researchgate.net
Table 2: Example LC-MS/MS Parameters for Cannabinoid Analysis The following table is a composite of typical parameters and does not represent a single specific study.
| Parameter | Description |
|---|---|
| LC System | ACQUITY UPLC I-Class System or similar UHPLC |
| MS System | Xevo TQD Triple Quadrupole Mass Spectrometer |
| Column | Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive and/or Negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
High-Resolution Mass Spectrometry (HRMS), including techniques like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometry, plays a crucial role in deuterated cannabinoid research. researchgate.netamazonaws.com HRMS provides highly accurate mass measurements with low parts-per-million (ppm) mass error. researchgate.net This capability is essential for differentiating between compounds with very similar masses, such as isomers, and for distinguishing analytes from matrix interferences. unodc.org
In the context of deuterated cannabinoids, HRMS can unequivocally confirm the identity of a compound by providing its elemental composition. This is particularly valuable in metabolite identification studies and in forensic applications where unambiguous identification is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules, including isotopically labeled compounds like this compound. technologynetworks.complos.org NMR provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous confirmation of molecular structure and the identification of impurities.
Deuterium (B1214612) NMR (²H NMR) is a specialized NMR technique that directly observes the deuterium nuclei. magritek.com This technique is particularly valuable for the characterization of deuterated compounds like this compound as it provides direct evidence of the location and extent of deuterium incorporation. magritek.comhmdb.ca
The key applications of ²H NMR in the characterization of this compound include:
Confirmation of Deuterium Labeling: The presence of signals in the ²H NMR spectrum directly confirms the successful incorporation of deuterium into the nabilone (B1677615) structure.
Determination of Labeling Position: The chemical shifts of the deuterium signals can be used to identify the specific positions of the deuterium atoms within the molecule. This is often done in conjunction with ¹H and ¹³C NMR data.
Assessment of Isotopic Purity: The integration of the deuterium signals can provide a quantitative measure of the degree of deuteration at each labeled site.
The acquisition of ²H NMR spectra requires specific instrumental parameters and is typically performed on high-field NMR spectrometers. The resulting spectra provide a clear and unambiguous signature of the deuterated compound.
NMR spectroscopy plays a crucial role in the identification and structural elucidation of drug metabolites. nih.govuab.edu In the context of this compound, its use as an internal standard in metabolic studies allows for the accurate quantification of the non-labeled parent drug and its metabolites. Furthermore, NMR can be used to determine the precise structure of metabolites formed in vivo or in vitro.
When a metabolite of nabilone is isolated, a combination of 1D and 2D NMR experiments can be used to determine its chemical structure, including the site of metabolic modification (e.g., hydroxylation, glucuronidation). The stereochemistry of the parent molecule and its metabolites is also a critical aspect that can be investigated using NMR. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about the spatial proximity of protons, which can be used to deduce the relative stereochemistry of chiral centers. In cases where stereoisomers are formed, NMR can be instrumental in their differentiation and characterization. The complex stereochemistry of the nabilone molecule makes these advanced NMR techniques essential for a complete structural and stereochemical analysis.
Pharmacological Investigations in Preclinical and Mechanistic Models
Cannabinoid Receptor Binding Assays with cis-Nabilone-d6 and Analogs
Binding assays are fundamental in determining the affinity of a ligand for its receptor. For this compound, this involves quantifying its interaction with the primary cannabinoid receptors, CB1 and CB2.
Nabilone (B1677615) has been characterized as a potent cannabinoid agonist with high affinity for both human CB1 and CB2 receptors. nih.gov Radioligand binding assays, typically using a high-affinity cannabinoid agonist like [3H]-CP55,940, have been employed to determine the binding affinity (Ki) of nabilone. These studies consistently show that nabilone binds to both receptors in the low nanomolar range, indicating a strong ligand-receptor interaction.
Different studies have reported slightly varied Ki values, which can be attributed to differences in experimental conditions and cell preparations (e.g., CHO cells expressing human receptors vs. brain tissue). For instance, one study reported a Ki of 2.2 nM for human CB1 receptors and 1.8 nM for human CB2 receptors. nih.gov Another comprehensive analysis reported a pKi of 8.4 (translating to a Ki of 3.98 nM) for the human CB1 receptor and a pKi of 8.2 (translating to a Ki of 6.31 nM) for the human CB2 receptor. guidetopharmacology.org This demonstrates a high affinity for both receptor subtypes with a slight preference for the CB1 receptor in some assays and CB2 in others, suggesting it is a non-selective cannabinoid ligand. nih.govresearchgate.net
Table 1: Binding Affinity of Nabilone at Human Cannabinoid Receptors
| Receptor Subtype | Ki (nM) - Study 1 nih.gov | Ki (nM) - Study 2 guidetopharmacology.org |
|---|---|---|
| CB1 | 2.2 | 3.98 |
| CB2 | 1.8 | 6.31 |
To contextualize the affinity of nabilone, its binding profile is often compared with that of other well-known cannabinoids, including the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (Δ⁹-THC), and other synthetic agonists. Nabilone is considered to be a potent cannabinoid, demonstrating higher affinity for cannabinoid receptors than Δ⁹-THC. drugbank.com A meta-analysis of numerous studies established mean Ki values for Δ⁹-THC at human CB1 and CB2 receptors to be 25.1 nM and 35.2 nM, respectively. nih.gov
Compared to other synthetic cannabinoids, such as CP55,940 and WIN55,212-2, which are often used as reference full agonists in research, nabilone exhibits comparable high affinity. For example, CP55,940 has a Ki of approximately 0.5-5.0 nM for CB1 and 0.69-2.8 nM for CB2 receptors. windows.net This places nabilone among the high-affinity synthetic cannabinoids developed for research and therapeutic purposes. nih.gov
Table 2: Comparative Binding Affinities (Ki) at Human CB1 and CB2 Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Compound Class |
|---|---|---|---|
| Nabilone | ~2.2 - 3.98 nih.govguidetopharmacology.org | ~1.8 - 6.31 nih.govguidetopharmacology.org | Synthetic Cannabinoid (Classical) |
| Δ⁹-THC | 25.1 nih.gov | 35.2 nih.gov | Phytocannabinoid (Classical) |
| CP55,940 | ~0.98 nih.gov | ~0.92 nih.gov | Synthetic Cannabinoid (Non-classical) |
| WIN55,212-2 | ~2.4 nih.gov | ~3.7 nih.gov | Synthetic Cannabinoid (Aminoalkylindole) |
| Anandamide (AEA) | ~87.7 nih.gov | ~439.5 nih.gov | Endocannabinoid |
| 2-AG | Data varies | Data varies | Endocannabinoid |
In Vitro Functional Pharmacology Studies of this compound
Functional assays move beyond simple binding to investigate the cellular response initiated by ligand-receptor interaction. These studies define whether a compound acts as an agonist, antagonist, or inverse agonist and characterize its efficacy and potency in modulating cellular signaling.
Nabilone is consistently characterized as a cannabinoid receptor agonist. drugbank.com More specifically, it is described as a weak partial agonist at both CB1 and CB2 receptors. drugbank.comnih.gov As a partial agonist, it binds to and activates the receptors but elicits a submaximal response compared to a full agonist, even at saturating concentrations. nih.gov This property is significant, as partial agonists can have a ceiling effect, which can be therapeutically advantageous. The agonist activity of nabilone is the basis for its pharmacological effects. patsnap.com
Cannabinoid receptors are G protein-coupled receptors (GPCRs), primarily coupling to the Gi/o family of G proteins. nih.gov Activation of these receptors by an agonist like nabilone initiates a cascade of intracellular signaling events.
G-Protein Coupling and cAMP Inhibition: The primary and most well-characterized downstream effect of CB1/CB2 receptor activation is the inhibition of adenylyl cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP). nih.gov Nabilone, by activating the Gi/o pathway, leads to a decrease in intracellular cAMP levels. This has been demonstrated in functional assays where nabilone inhibits forskolin-stimulated cAMP accumulation. nih.gov One study reported a pEC50 of 7.8 (EC50 of 15.85 nM) for nabilone in a forskolin-stimulated cAMP accumulation assay using CHO cells expressing the human CB2 receptor. guidetopharmacology.org
MAPK/ERK Pathway Activation: In addition to cAMP modulation, cannabinoid receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. nih.govembopress.org This pathway is involved in regulating a host of cellular processes, including gene expression and cell proliferation. nih.gov The activation of the ERK pathway by cannabinoids is complex and can be dependent on the specific G-protein subunits or β-arrestin pathways engaged by the receptor. nih.gov
A variety of cell-based assays are employed to characterize the functional activity of cannabinoid ligands. While specific studies focusing on this compound are not prominent in the literature, the use of deuterated analogs is a common strategy in pharmacological research, particularly for improving metabolic stability in in vivo or cellular metabolism studies. nih.gov
Commonly used cell-based systems to evaluate compounds like this compound would include:
cAMP Assays: As mentioned, measuring the inhibition of forskolin-stimulated cAMP is a standard method to quantify CB1/CB2 agonist activity. mdpi.com
[³⁵S]GTPγS Binding Assays: This assay measures the level of G protein activation following agonist binding. The binding of [³⁵S]GTPγS to the Gα subunit is a direct measure of receptor activation. Nabilone has been shown to be more effective than Δ⁹-THC at stimulating [³⁵S]GTPγS binding in mouse brain tissue. nih.gov
Receptor Internalization Assays: Agonist binding can induce the internalization of GPCRs from the cell surface. This process can be visualized and quantified using techniques like fluorescence microscopy or FRET-based assays in cells engineered to express tagged receptors. google.com
β-Arrestin Recruitment Assays: These assays measure the interaction between the activated GPCR and β-arrestin proteins, which play a key role in receptor desensitization and signaling. Technologies like NanoLuc Binary Technology (NanoBiT) can be used to monitor this interaction in living cells. acs.org
In these assays, this compound would be used to generate dose-response curves to determine its potency (EC50) and efficacy (Emax) for each specific signaling endpoint, providing a comprehensive in vitro pharmacological profile.
Off-Target Receptor Profiling in Preclinical Research
There is no available data on the off-target receptor binding profile of this compound from preclinical research.
Without dedicated studies on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication of data specifically on this compound are necessary before a comprehensive article on its pharmacology can be written.
Research Applications and Future Directions
cis-Nabilone-d6 as a Probe for Endocannabinoid System Research
The endocannabinoid system (ECS) is a complex cell-signaling system comprising cannabinoid receptors, endogenous cannabinoids (endocannabinoids), and the enzymes that synthesize and degrade them. Nabilone (B1677615), the parent compound of this compound, exerts its effects primarily through interaction with the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors, mimicking the action of endogenous cannabinoids. drugs.comnih.govdrugbank.com It acts as a weak partial agonist at both CB1 and CB2 receptors. nih.govdrugbank.com
While direct studies employing this compound as a research probe are not extensively documented in publicly available literature, its properties make it an ideal candidate for such applications. Labeled ligands are essential for elucidating the molecular features of receptor engagement. acs.org In research, isotopically labeled compounds like this compound can be used to:
Trace Receptor Binding: In competitive binding assays, this compound can be used to quantify the binding affinity of new, unlabeled drug candidates for CB1 and CB2 receptors. Its distinct mass allows for precise measurement without interference from other compounds.
Investigate Receptor Pharmacology: As a stable isotope-labeled (SIL) agonist, it can help in studying receptor activation and downstream signaling pathways under various experimental conditions.
Map Receptor Distribution: Although more commonly performed with positron emission tomography (PET) radiotracers, stable isotope-labeled probes can be used in ex vivo studies, such as autoradiography in tissue sections, to provide high-resolution mapping of receptor densities. The development of novel labeled chemical probes is a continuing goal in ECS research. universiteitleiden.nlresearchgate.net
The use of a stable, non-radioactive isotope like deuterium (B1214612) offers advantages in terms of safety and handling compared to radiolabeled probes, making this compound a potentially valuable tool for advancing our understanding of the ECS.
Application in Mechanistic Drug Metabolism and Disposition (DMD) Studies
Drug Metabolism and Disposition (DMD) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a pharmaceutical compound. Nabilone undergoes extensive metabolism in the body, primarily via cytochrome P450 enzymes, and is eliminated mainly through feces (around 60-67%) and to a lesser extent in urine (around 22-24%). nih.govfda.gov The plasma half-life of the parent Nabilone is approximately 2 hours, but the half-life of its various metabolites is much longer, around 35 hours. fda.govbauschhealth.ca
The development of robust bioanalytical methods is crucial for these studies. researchgate.net This is where this compound plays a pivotal role. In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is the gold standard. researchgate.netclinicalleader.com
The utility of this compound in DMD studies includes:
Accurate Quantification: When added to a biological sample (e.g., plasma, urine) at a known concentration, this compound co-elutes with the non-labeled Nabilone during chromatography. Because it behaves identically during sample extraction and ionization but is differentiated by the mass spectrometer, it allows for highly accurate correction for any sample loss or matrix-induced ionization suppression. researchgate.net
Metabolite Identification and Quantification: Nabilone is converted into several metabolites, with its carbinol form being a significant one. nih.govfda.gov this compound can be used as an internal standard to precisely quantify the parent drug and its metabolites, providing a clear picture of the metabolic pathways and their rates. This is critical for building accurate pharmacokinetic (PK) models.
Table 1: Pharmacokinetic Properties of Nabilone Relevant to DMD Studies
| Pharmacokinetic Parameter | Finding | Reference |
|---|---|---|
| Metabolism | Extensively metabolized by multiple Cytochrome P450 (CYP) enzymes. A weak inhibitor of CYP2E1 and 3A4 and a moderate inhibitor of CYP2C8 and 2C9. | drugs.comfda.gov |
| Key Metabolite | The carbinol metabolite is a primary product of biotransformation. | nih.govfda.gov |
| Elimination Half-Life | ~2 hours for parent Nabilone; ~35 hours for total radioactivity (including metabolites). | fda.govbauschhealth.ca |
| Excretion Routes | Primarily in feces (~60-67%) and secondarily in urine (~22-24%). | nih.govdrugbank.comfda.gov |
Development of New Reference Standards and Research Tools in Forensic and Bioanalytical Sciences
In forensic and bioanalytical sciences, the accuracy and reliability of analytical results are paramount. This is achieved through the use of certified reference materials (CRMs) and validated analytical methods. cerilliant.com this compound serves as a crucial reference standard for the detection and quantification of Nabilone. lgcstandards.com
The key applications in this area are:
Internal Standard in Quantitative Assays: As a stable isotope-labeled compound, this compound is the ideal internal standard for definitive quantitative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS. Its use is standard practice in forensic toxicology and clinical chemistry to ensure the accuracy of measurements of Nabilone in biological samples, such as blood or urine. caymanchem.com
Method Development and Validation: Developing new analytical methods for detecting drugs of abuse or therapeutic agents requires reference materials to establish key parameters like selectivity, linearity, accuracy, and precision. researchgate.net this compound is used during the validation of such methods to confirm that the assay can reliably measure Nabilone concentrations.
Proficiency Testing: Forensic laboratories participate in proficiency testing programs to ensure the quality and comparability of their results. Reference materials like this compound are used to prepare these test samples.
The emergence of new psychoactive substances (NPS), including novel synthetic cannabinoids, has created significant challenges for forensic laboratories. caymanchem.comeuropa.eu Having well-characterized reference standards for established synthetic cannabinoids like Nabilone and its deuterated analogue is essential for differentiating them from new, emerging threats and preventing misidentification. caymanchem.comeuropa.eu
Table 2: Chemical Data for this compound
| Property | Value | Reference |
|---|---|---|
| Analyte Name | Nabilone-d6 | lgcstandards.com |
| Chemical Formula | C₂₄H₃₀D₆O₃ | lgcstandards.com |
| Molecular Weight | 378.58 g/mol | lgcstandards.com |
| CAS Number (Labeled) | 1217858-47-3 | lgcstandards.com |
| CAS Number (Unlabeled) | 51022-71-0 | lgcstandards.com |
| Isotope Type | Deuterium | lgcstandards.com |
| Description | A labeled synthetic cannabinoid with antiemetic, antiglaucoma, and CNS activity. | lgcstandards.com |
Emerging Research Areas and Unexplored Aspects of this compound Research
While the primary role of this compound is as an internal standard, its potential extends to several emerging areas of research.
Comparative Metabolomics: The landscape of cannabinoids is rapidly evolving with the appearance of semi-synthetic cannabinoids like Hexahydrocannabinol (HHC). europa.euacs.org this compound could be used in comparative in vitro and in vivo metabolism studies alongside these new analogues. By using it as a stable reference, researchers could precisely map the metabolic pathways of emerging cannabinoids and compare their metabolic stability and metabolite profiles to a well-understood synthetic cannabinoid.
Advanced In Vivo Imaging: While PET imaging typically uses radioisotopes like ¹¹C or ¹⁸F, there is emerging research in other mass spectrometry-based imaging techniques. This compound could potentially be used in techniques like secondary ion mass spectrometry (SIMS) imaging or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging to visualize its distribution in tissues at a subcellular level, offering insights into drug localization without the need for radioactivity.
Environmental and Exposure Monitoring: With the increased use of pharmaceutical compounds, monitoring for their presence in the environment (e.g., wastewater) is a growing field of interest. The robust analytical methods developed using this compound as an internal standard can be adapted to detect and quantify Nabilone in environmental samples, helping to assess its prevalence and potential ecological impact.
Drug-Drug Interaction Studies: Nabilone is known to be a substrate and inhibitor of several CYP450 enzymes. drugs.com Future research could use this compound in highly specific and sensitive LC-MS based assays to precisely investigate the mechanisms of drug-drug interactions between Nabilone and other co-administered medications, which is a critical aspect of clinical pharmacology.
The full potential of this compound as a multi-purpose research tool remains partially unexplored, and its application in these emerging fields could yield significant new scientific insights.
Q & A
Q. What systematic review strategies ensure comprehensive coverage of this compound’s preclinical and clinical literature?
- Answer : Follow PRISMA guidelines for literature searches across PubMed, Embase, and patent databases. Use Boolean operators (e.g., "this compound AND pharmacokinetics") and filter by study type (in vitro, in vivo, clinical). Critically appraise sources using tools like AMSTAR-2 for systematic reviews. Annotate contradictions and gaps in a shared digital repository (e.g., Zotero) for team collaboration .
Q. How can interdisciplinary teams optimize experimental workflows for this compound research?
- Answer : Define roles using project management frameworks (e.g., Agile). Schedule milestones for synthesis, in vitro testing, and data analysis. Use cloud-based platforms (e.g., LabArchives) for real-time data sharing. Hold weekly cross-disciplinary meetings to align on hypotheses and troubleshoot bottlenecks. Validate findings through peer review within the team before publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
